N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)17(16-9)14(19)12-4-6-13(7-5-12)15-11(3)18/h4-8H,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXRWAWYMJVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CDI-Mediated Coupling
Carbonyl diimidazole (CDI) is widely employed to activate carboxylic acids for nucleophilic acyl substitution. For example, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid reacts with CDI to form an acylimidazole intermediate, which subsequently couples with 4-aminophenyl acetamide derivatives.
Typical Protocol :
-
Activation : (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) and CDI (1.1 eq) are stirred in DMF at 20°C for 1 hour.
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Coupling : 4-Aminophenyl acetamide (1.05 eq) is added, followed by N-ethyl-N,N-diisopropylamine (2.5 eq), and stirred for 12–24 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with NH₄Cl and brine, dried (MgSO₄), and purified via silica chromatography.
Oxalyl Chloride Activation
For acid-sensitive substrates, oxalyl chloride converts (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid into its acyl chloride, which reacts efficiently with aromatic amines under mild conditions.
Procedure :
-
(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) is dissolved in dichloromethane at -5°C.
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Oxalyl chloride (1.1 eq) and catalytic DMF are added, and the mixture is warmed to 20°C over 2 hours.
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The acyl chloride is reacted with 4-aminophenyl acetamide (1.0 eq) and Hunig’s base (3.0 eq) in dichloromethane for 20 hours.
HATU-Promoted Amide Formation
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables rapid amide bond formation under neutral conditions, ideal for electron-deficient amines.
Example :
-
(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (1.2 eq), HATU (1.1 eq), and DIPEA (3.0 eq) are combined in DMF.
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After 1 hour, 4-aminophenyl acetamide (1.0 eq) is added, and the reaction is stirred for 2 hours at 20°C.
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Crude product is purified via flash chromatography.
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances intermediate solubility |
| Temperature | 20°C | Balances reaction rate and side reactions |
| Activation Time | 1–2 hours | Maximizes acylimidazole formation |
Prolonged activation (>3 hours) in CDI-mediated reactions reduces yields due to imidazole byproduct accumulation.
Stoichiometric Ratios
-
CDI : A 10% molar excess (1.1 eq) ensures complete acid activation without wasting reagents.
-
Amine : A 5% excess (1.05 eq) compensates for volatility or hygroscopicity.
Purification Techniques
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Chromatography : Silica gel (ethyl acetate/heptane) achieves >95% purity but is cost-prohibitive for large-scale use.
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Crystallization : Ethanol/water mixtures (7:3) afford 80–85% recovery but require high-purity intermediates.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| CDI-Mediated | 86 | 95 | Moderate | 12.50 |
| Oxalyl Chloride | 69 | 92 | Low | 18.20 |
| HATU | 70 | 97 | High | 24.80 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Pyrazole Substitution : The 3,5-dimethyl substitution in the target compound enhances steric bulk and lipophilicity compared to unsubstituted pyrazole derivatives (e.g., ). This substitution may influence hydrogen-bonding patterns and crystal packing .
- Linker Diversity : The piperidine linker in ’s compound introduces conformational flexibility absent in the target, which could affect bioavailability or target binding .
Hydrogen Bonding and Crystal Packing
- The target’s amide group can form N–H···O hydrogen bonds, similar to patterns observed in ’s R₂²(10) motifs. However, the dimethylpyrazole’s steric effects may reduce intermolecular interactions compared to compounds with planar substituents .
Biological Activity
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a pyrazole ring substituted with a carbonyl group linked to a phenyl moiety. The synthesis typically involves the reaction of 3,5-dimethylpyrazole with acetic anhydride or acetic acid in the presence of a suitable catalyst. The resulting compound is characterized by various spectroscopic methods, including IR and NMR spectroscopy, confirming its structural integrity and purity.
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results. In one study, pyrazole derivatives demonstrated inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in the inflammatory response . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound shows potential as an inhibitor of alkaline phosphatase enzymes, which play roles in various physiological processes including bone mineralization and dephosphorylation reactions .
- Receptor Interaction : It may also modulate receptor activity related to pain and inflammation pathways, although specific receptor targets remain to be fully elucidated.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that the compound exhibited a significant zone of inhibition against both S. aureus and E. coli when compared to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory models in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This effect was attributed to its ability to suppress inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
